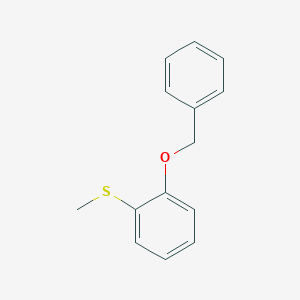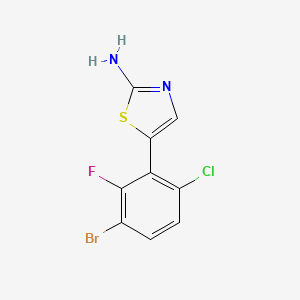
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further connected to a thiazole ring. The unique combination of these halogens and the thiazole structure imparts specific chemical and biological properties to the compound .
準備方法
The synthesis of 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the phenyl ring.
Thiazole Formation: Cyclization reaction to form the thiazole ring.
Amine Introduction: Introduction of the amine group to the thiazole ring.
The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
化学反応の分析
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential anticancer activity .
類似化合物との比較
Similar compounds to 5-(3-Bromo-6-chloro-2-fluorophenyl)thiazol-2-amine include other halogenated thiazole derivatives. Some examples are:
- 5-(3-Bromo-2-chloro-6-fluorophenyl)thiazol-2-amine
- 5-(3-Fluorophenyl)thiazol-2-amine
- 5-(3-Bromo-6-methoxy-2-methylphenyl)thiazol-2-amine
These compounds share similar structural features but differ in the specific halogen or functional groups attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which imparts distinct chemical and biological properties .
特性
分子式 |
C9H5BrClFN2S |
|---|---|
分子量 |
307.57 g/mol |
IUPAC名 |
5-(3-bromo-6-chloro-2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5BrClFN2S/c10-4-1-2-5(11)7(8(4)12)6-3-14-9(13)15-6/h1-3H,(H2,13,14) |
InChIキー |
CNQQARVSQLJIJG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1Cl)C2=CN=C(S2)N)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


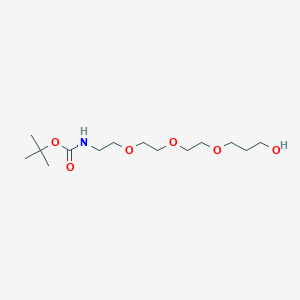
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-methylacetamide](/img/structure/B14774827.png)
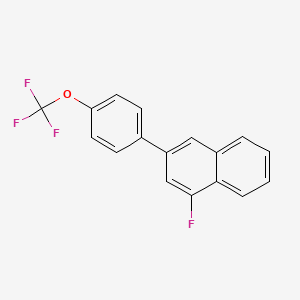
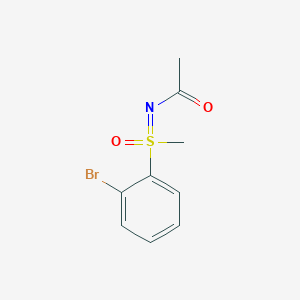
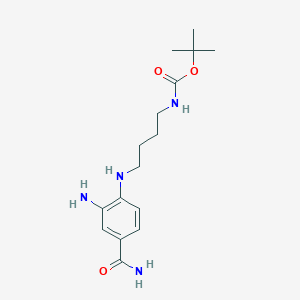

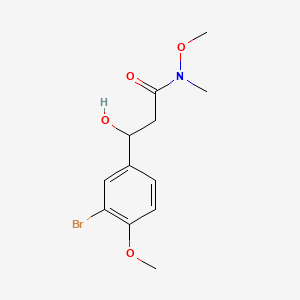
![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)
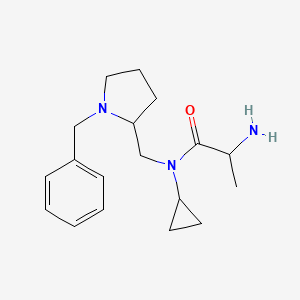
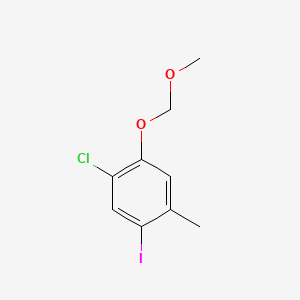
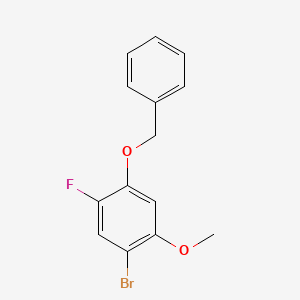
![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)
![(3R)-3-(3-oxo-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-h]isoquinolin-2-yl)piperidine-2,6-dione](/img/structure/B14774895.png)
